molecular formula C17H12BrCl2NO2 B117330 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one CAS No. 144294-78-0

1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one

Cat. No. B117330
M. Wt: 413.1 g/mol
InChI Key: QWOXXKDLLSQDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a chlorinated indole derivative that has been synthesized using various methods. The compound has been studied for its potential applications in the field of medicinal chemistry and drug development.

Mechanism Of Action

The mechanism of action of 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to generate reactive oxygen species, which may contribute to its photodynamic therapy activity.

Biochemical And Physiological Effects

Studies have shown that 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one exhibits potent antitumor activity against various cancer cell lines. The compound has also been shown to exhibit antibacterial and antifungal activities. Additionally, the compound has been investigated for its potential as a photosensitizer for photodynamic therapy.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one is its potent antitumor activity against various cancer cell lines. The compound has also been shown to exhibit antibacterial and antifungal activities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one. One direction is to investigate the mechanism of action of the compound in more detail. Another direction is to explore the potential of the compound as a photosensitizer for photodynamic therapy. Additionally, the compound could be further studied for its potential as an antibacterial and antifungal agent. Finally, the compound could be modified to reduce its toxicity and improve its efficacy.

Synthesis Methods

1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one can be synthesized using various methods. One of the commonly used methods is the Friedel-Crafts acylation reaction. In this method, 1-acetylindole is reacted with 4-bromobenzyl chloride and aluminum chloride in dichloromethane to obtain the desired compound. Another method involves the reaction of 1-acetylindole with 4-bromobenzyl chloride and phosphorus oxychloride in refluxing toluene.

Scientific Research Applications

1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one has been studied for its potential applications in the field of medicinal chemistry and drug development. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential as a photosensitizer for photodynamic therapy. Additionally, the compound has been investigated for its antibacterial and antifungal activities.

properties

CAS RN

144294-78-0

Product Name

1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one

Molecular Formula

C17H12BrCl2NO2

Molecular Weight

413.1 g/mol

IUPAC Name

1-acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one

InChI

InChI=1S/C17H12BrCl2NO2/c1-10(22)21-14-5-3-2-4-13(14)16(23)17(21,20)15(19)11-6-8-12(18)9-7-11/h2-9,15H,1H3

InChI Key

QWOXXKDLLSQDPC-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl

synonyms

3H-Indol-3-one, 1-acetyl-2-[(4-bromophenyl)chloromethyl]-2-chloro-1,2-dihydro-

Origin of Product

United States

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